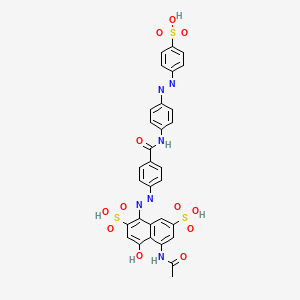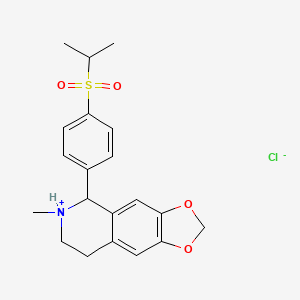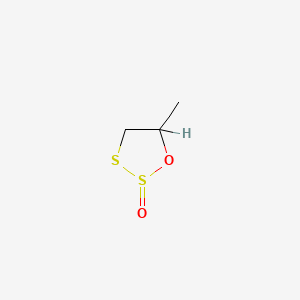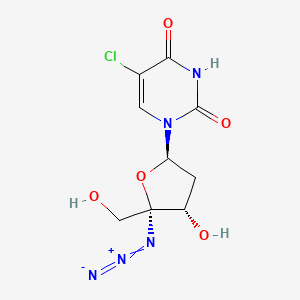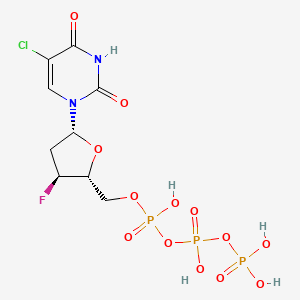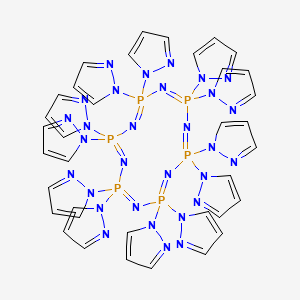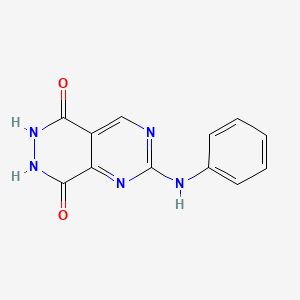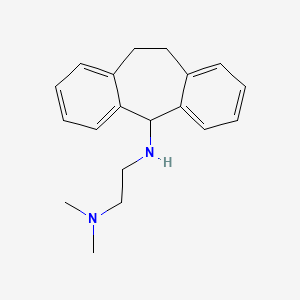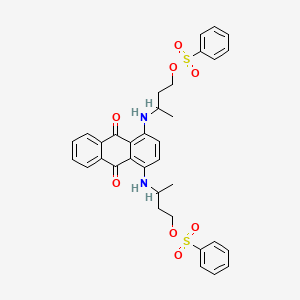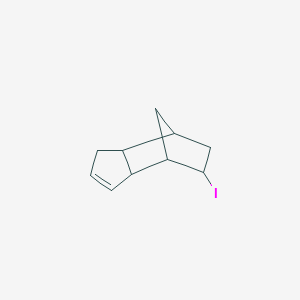
5-Iodo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene is an organic compound characterized by its unique structure, which includes an iodine atom attached to a hexahydro-1H-4,7-methanoindene framework. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene typically involves the iodination of a suitable precursor. One common method is the electrophilic iodination of 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The iodine atom in 5-Iodo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene derivatives with different functional groups.
Oxidation: Formation of ketones, alcohols, or carboxylic acids depending on the degree of oxidation.
Reduction: Formation of 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, 5-Iodo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene is used as a building block for the synthesis of more complex molecules
Propriétés
Numéro CAS |
6316-17-2 |
|---|---|
Formule moléculaire |
C10H13I |
Poids moléculaire |
260.11 g/mol |
Nom IUPAC |
9-iodotricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C10H13I/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-10H,2,4-5H2 |
Clé InChI |
CHAPJYVONOIHHP-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2C1C3CC2C(C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



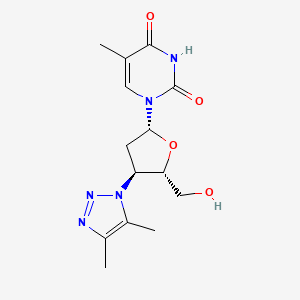
![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-2-[4-(4-phenyl-1-piperazinyl)butyl]-9-methyl-](/img/structure/B12797978.png)
